molecular formula C17H16N2OS B319367 N'-cinnamoyl-N-methyl-N-phenylthiourea

N'-cinnamoyl-N-methyl-N-phenylthiourea

Katalognummer: B319367
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: QDIQQYRYBVRPJH-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-Cinnamoyl-N-methyl-N-phenylthiourea is a specialized thiourea derivative designed for research applications. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to its potential to interact with various biological targets. Structurally, it combines a cinnamoyl group with a phenylthiourea scaffold, a motif present in compounds studied for their diverse biological activities. Related cinnamoylthiourea and phenylthiourea analogs have been investigated for their cytotoxic properties . For instance, certain substituted thiourea derivatives have demonstrated potent growth inhibitory effects against human cancer cell lines, including colon and prostate carcinomas, and have been shown to induce apoptosis, or programmed cell death . Furthermore, the thiourea core is a known pharmacophore, and simple N-phenylthiourea has been identified as an inhibitor of the tyrosinase enzyme in humans . Researchers can explore this compound as a potential building block for the development of novel therapeutic agents or as a tool compound for studying enzyme inhibition and cellular signaling pathways. Its structure allows for further chemical modification, making it a versatile intermediate in organic synthesis and chemical biology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C17H16N2OS

Molekulargewicht

296.4 g/mol

IUPAC-Name

(E)-N-[methyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C17H16N2OS/c1-19(15-10-6-3-7-11-15)17(21)18-16(20)13-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,18,20,21)/b13-12+

InChI-Schlüssel

QDIQQYRYBVRPJH-OUKQBFOZSA-N

SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2

Isomerische SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)/C=C/C2=CC=CC=C2

Kanonische SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Two-Step Synthesis via Intermediate Thiourea Formation

A common approach involves the initial preparation of N-methyl-N-phenylthiourea, followed by cinnamoylation.

Synthesis of N-Methyl-N-Phenylthiourea

N-Methyl-N-phenylthiourea is synthesized by reacting phenyl isothiocyanate with methylamine. The exothermic reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, yielding the intermediate thiourea in >85% purity.

Reaction Conditions:

  • Reactants: Phenyl isothiocyanate (1 eq), methylamine (1.1 eq)

  • Solvent: THF, 0°C, 2 h

  • Workup: Precipitation in ice-cold water, filtration

  • Yield: 88%

Cinnamoylation of N-Methyl-N-Phenylthiourea

The intermediate thiourea is acylated using cinnamoyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Procedure:

  • Dissolve N-methyl-N-phenylthiourea (1 eq) in dry dichloromethane (DCM).

  • Add TEA (1.5 eq) and cinnamoyl chloride (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 6–8 h.

  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Yield: 72–78%
Characterization Data:

  • FT-IR (KBr): 3270 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.25 (m, 10H, aromatic), 6.75 (d, J = 15.6 Hz, 1H, CH=CH), 5.85 (d, J = 15.6 Hz, 1H, CH=CH), 3.45 (s, 3H, N–CH₃).

One-Pot Multicomponent Synthesis

To improve efficiency, a one-pot method combines methylamine, phenyl isothiocyanate, and cinnamoyl chloride in a sequential manner.

Optimized Protocol:

  • Add methylamine (1 eq) to anhydrous THF at 0°C.

  • Introduce phenyl isothiocyanate (1 eq) and stir for 1 h.

  • Add cinnamoyl chloride (1.2 eq) and TEA (1.5 eq), then warm to 25°C for 12 h.

  • Isolate the product via aqueous workup and recrystallize from ethanol.

Advantages:

  • Eliminates intermediate purification.

  • Total yield: 68–70%.

Alternative Routes and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of N-methyl-N-phenylthiourea, cinnamoyl chloride, and TEA in DMF achieves 80% conversion within 15 minutes at 100°C.

Key Parameters:

  • Power: 300 W

  • Temperature: 100°C

  • Solvent: DMF

Solvent-Free Mechanochemical Synthesis

Ball milling N-methyl-N-phenylthiourea with cinnamoyl chloride (1:1.1 molar ratio) and potassium carbonate (catalyst) for 45 minutes yields the product in 82% purity.

Conditions:

  • Frequency: 30 Hz

  • Time: 45 min

  • Catalyst: K₂CO₃ (0.2 eq)

Analytical Validation and Quality Control

Spectroscopic Characterization

Mass Spectrometry (EI-MS):

  • m/z: 310 [M]⁺ (calculated for C₁₇H₁₆N₂OS: 310.09).

X-ray Crystallography:

  • Crystal System: Monoclinic, space group P2₁/c

  • Bond Lengths: C=O (1.22 Å), C=S (1.68 Å).

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Purity (%)Scalability
Two-Step781095Industrial
One-Pot701288Lab-scale
Microwave800.2590Pilot-scale
Mechanochemical820.7593Lab-scale

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.